molecular formula C10H12N2O B13072302 2-Amino-4-(propan-2-yloxy)benzonitrile

2-Amino-4-(propan-2-yloxy)benzonitrile

Cat. No.: B13072302
M. Wt: 176.21 g/mol
InChI Key: NQNZUWJHKJOWBK-UHFFFAOYSA-N
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Description

2-Amino-4-(propan-2-yloxy)benzonitrile: is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound is characterized by the presence of an amino group, a propan-2-yloxy group, and a benzonitrile moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of 2-Amino-4-(propan-2-yloxy)benzonitrile may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-4-(propan-2-yloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 2-Amino-4-(propan-2-yloxy)benzonitrile exhibits unique reactivity and selectivity due to the specific positioning of the amino and propan-2-yloxy groups on the benzene ring. This unique structure allows for distinct interactions with molecular targets and different chemical behavior in synthetic reactions .

Properties

IUPAC Name

2-amino-4-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)13-9-4-3-8(6-11)10(12)5-9/h3-5,7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNZUWJHKJOWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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